molecular formula C29H37F5N4O6 B1676106 1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide CAS No. 163660-59-1

1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide

Cat. No.: B1676106
CAS No.: 163660-59-1
M. Wt: 632.6 g/mol
InChI Key: XQAMVCHQGHAELT-FKBYEOEOSA-N
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Description

Mdl 101,146 is a small molecule compound known for its role as a neutrophil elastase inhibitor. . This compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Chemical Reactions Analysis

Mdl 101,146 primarily undergoes reactions typical of peptide compounds. These include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid residues.

    Reduction: Reduction reactions can occur at the peptide bond or other functional groups within the molecule.

    Substitution: Substitution reactions may involve the replacement of functional groups, such as the pentafluoroethyl group. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying peptide-based inhibitors and their interactions with enzymes.

    Biology: The compound is used to investigate the role of neutrophil elastase in various biological processes, including inflammation and tissue degradation.

    Medicine: Mdl 101,146 has shown promise in the treatment of inflammatory diseases, such as arthritis.

Mechanism of Action

Mdl 101,146 exerts its effects by inhibiting neutrophil elastase, a serine proteinase involved in the degradation of connective tissue macromolecules. The compound binds to the active site of neutrophil elastase, preventing it from interacting with its natural substrates. This inhibition reduces the destructive processes associated with chronic inflammatory diseases, such as arthritis . The molecular targets and pathways involved include the elastase enzyme and the signaling pathways associated with inflammation .

Comparison with Similar Compounds

Mdl 101,146 is unique among neutrophil elastase inhibitors due to its pentafluoroethyl ketone structure. Similar compounds include:

    Mdl 102,111: Another pentafluoroethyl ketone-based inhibitor with similar inhibitory properties.

    Mdl 102,823: A related compound with variations in the amino-terminal protecting groups.

    Mdl 100,948A: A compound with a similar structure but different functional groups. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.

Properties

CAS No.

163660-59-1

Molecular Formula

C29H37F5N4O6

Molecular Weight

632.6 g/mol

IUPAC Name

(2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3S)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21-,22-/m0/s1

InChI Key

XQAMVCHQGHAELT-FKBYEOEOSA-N

SMILES

CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3

Isomeric SMILES

CC(C)[C@@H](C(=O)C(C(F)(F)F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VPV

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MDL 101,146
MDL 101146
MDL-101,146
MDL-101146
N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide
Reactant of Route 2
Reactant of Route 2
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide
Reactant of Route 3
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide
Reactant of Route 4
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide
Reactant of Route 5
Reactant of Route 5
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide
Reactant of Route 6
Reactant of Route 6
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide

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